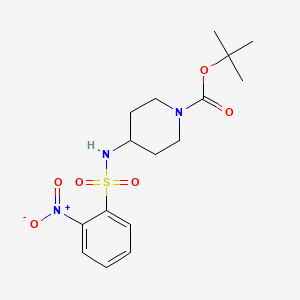

tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate

説明

Tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O6S and its molecular weight is 385.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis and Structural Analysis

One of the primary applications of tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate and its derivatives is in the field of organic synthesis. For instance, the synthesis, single-crystal X-ray analysis, and density functional theory (DFT) calculations of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate highlight its utility as an organic intermediate. The compound was obtained through nucleophilic substitution reaction and subjected to thorough structural confirmation via FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provided insight into its crystallographic and conformational characteristics, with DFT calculations comparing favorably with experimental values. This research underscores the compound's significance in elucidating stability and molecular conformations, crucial for developing pharmaceuticals and materials science applications (Yang et al., 2021).

Catalytic and Chemical Transformations

The compound's derivatives also play a critical role in catalysis and chemical transformations. For example, 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether serves as a highly efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This catalytic activity facilitates the synthesis of syn-selective adducts with outstanding yields and stereoselectivities, demonstrating the compound's derivative's potential in asymmetric synthesis and its implications for creating enantioselective pharmaceuticals (Wang et al., 2009).

Chemoselective Nitration

Moreover, the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite, as explored in another study, evidences the compound's relevance in selective organic reactions. This method allows for the efficient conversion of aromatic sulfonamides into mono-nitro derivatives, showcasing a high degree of chemoselectivity for sulfonamide functionalized aryl systems. Such selective nitration processes are vital for synthesizing complex molecules with potential therapeutic applications (Kilpatrick et al., 2013).

作用機序

Target of Action

Similar compounds have been used in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving sulfonylamino and piperidine functional groups .

特性

IUPAC Name |

tert-butyl 4-[(2-nitrophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBGJVQIHZGXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B2882074.png)

![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)

amine](/img/structure/B2882086.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2882087.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2882091.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)